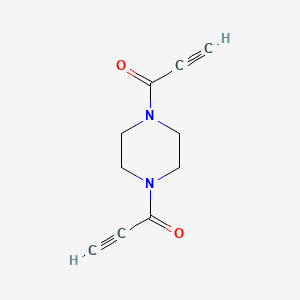
Isoquinoline trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoquinoline trifluoroacetate is a chemical compound that belongs to the class of isoquinolines, which are nitrogen-containing heterocyclic aromatic compounds. Isoquinoline itself is a structural isomer of quinoline and is widely found in naturally occurring alkaloids. The trifluoroacetate group introduces fluorine atoms into the molecule, enhancing its chemical properties and making it valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Isoquinoline trifluoroacetate can be synthesized through the protonation of isoquinoline with trifluoroacetic acid. This reaction typically involves mixing isoquinoline with trifluoroacetic acid in a suitable solvent, such as dichloromethane, under controlled conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, along with optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to distillation and purification steps to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Isoquinoline trifluoroacetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form isoquinoline N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to tetrahydroisoquinoline derivatives.
Substitution: The trifluoroacetate group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions
Major Products Formed
Oxidation: Isoquinoline N-oxide derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Isoquinoline trifluoroacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibition and as a fluorescent probe for biological imaging.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug discovery.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices .
Mecanismo De Acción
The mechanism of action of isoquinoline trifluoroacetate involves its interaction with various molecular targets and pathways:
Molecular Targets: this compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways, such as those involved in cell proliferation, apoptosis, and metabolic regulation .
Comparación Con Compuestos Similares
Similar Compounds
- Quinoline trifluoroacetate
- Acridine trifluoroacetate
- Benzo[h]quinoline trifluoroacetate
Uniqueness
Isoquinoline trifluoroacetate is unique due to its specific structural features and the presence of the trifluoroacetate group, which imparts distinct chemical properties. Compared to similar compounds, it exhibits unique reactivity patterns and biological activities, making it valuable in various applications .
Propiedades
Número CAS |
4215-41-2 |
|---|---|
Fórmula molecular |
C11H8F3NO2 |
Peso molecular |
243.18 g/mol |
Nombre IUPAC |
isoquinoline;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H7N.C2HF3O2/c1-2-4-9-7-10-6-5-8(9)3-1;3-2(4,5)1(6)7/h1-7H;(H,6,7) |
Clave InChI |
ABYFFXIDAKWFTH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=NC=CC2=C1.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N''-{4-[2-(Aziridin-1-yl)-2-oxoethyl]phenyl}-N,N,N',N'-tetramethylphosphoric triamide](/img/structure/B14134095.png)
![2-[(Z)-3,3-diethoxyprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14134096.png)








![6,7-Dihydro-5H-indeno[5,6-D][1,3]dioxol-5-amine](/img/structure/B14134139.png)


![2-[3-(Trifluoromethyl)phenoxy]benzenemethanamine](/img/structure/B14134188.png)
